![molecular formula C12H9N3S B5756451 2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
2-[(2-pyrimidinylthio)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-pyrimidinylthio)methyl]benzonitrile, also known as PTC-209, is a small molecule inhibitor that has been identified as a potential anticancer agent. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis.
Mecanismo De Acción
2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1 by binding to its central pocket, which is essential for its function. BMI-1 is a member of the polycomb group (PcG) of proteins, which are involved in the epigenetic regulation of gene expression. BMI-1 plays a critical role in the self-renewal and maintenance of stem cells, as well as in the development and progression of cancer. Inhibition of BMI-1 by 2-[(2-pyrimidinylthio)methyl]benzonitrile leads to the downregulation of its target genes, including those involved in cell proliferation, apoptosis, and metastasis.
Biochemical and Physiological Effects:
2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to have both biochemical and physiological effects. Biochemically, 2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1 and downregulates its target genes. Physiologically, 2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to decrease proliferation and increase apoptosis of cancer cells. 2-[(2-pyrimidinylthio)methyl]benzonitrile has also been found to inhibit the formation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-pyrimidinylthio)methyl]benzonitrile is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of BMI-1 in cancer and for developing new anticancer agents. One limitation of 2-[(2-pyrimidinylthio)methyl]benzonitrile is that it may have off-target effects, as it can bind to other proteins with similar binding pockets as BMI-1. This can complicate the interpretation of experimental results and requires careful controls and validation.
Direcciones Futuras
There are several future directions for the study of 2-[(2-pyrimidinylthio)methyl]benzonitrile. One direction is to further investigate its mechanism of action and its effects on BMI-1 and its target genes. Another direction is to study its efficacy in animal models of cancer and to develop new formulations and delivery methods for clinical use. Finally, 2-[(2-pyrimidinylthio)methyl]benzonitrile can be used as a starting point for the development of new inhibitors of BMI-1 and other PcG proteins, which may have broader applications in epigenetic regulation and cancer therapy.
Métodos De Síntesis
2-[(2-pyrimidinylthio)methyl]benzonitrile can be synthesized using a multistep process starting from 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-(2-pyrimidinylthio)acetamide using thioacetamide and sodium ethoxide. The resulting product is then treated with sodium hydroxide to form 2-(2-pyrimidinylthio)acetonitrile. Finally, 2-(2-pyrimidinylthio)acetonitrile is reacted with 2-chlorobenzonitrile in the presence of potassium tert-butoxide to yield 2-[(2-pyrimidinylthio)methyl]benzonitrile.
Aplicaciones Científicas De Investigación
2-[(2-pyrimidinylthio)methyl]benzonitrile has been extensively studied for its potential as an anticancer agent. Studies have shown that 2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. Inhibition of BMI-1 by 2-[(2-pyrimidinylthio)methyl]benzonitrile leads to decreased proliferation and increased apoptosis of cancer cells. 2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
2-(pyrimidin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-4-1-2-5-11(10)9-16-12-14-6-3-7-15-12/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMWYIYHJXLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Pyrimidinylthio)methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

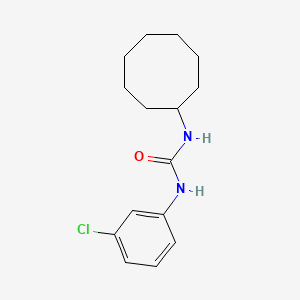
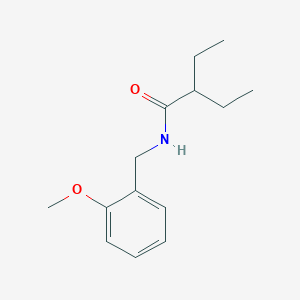
![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)

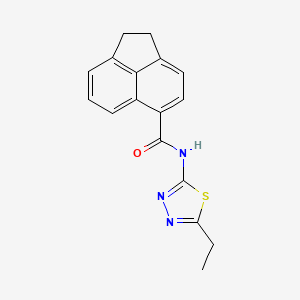
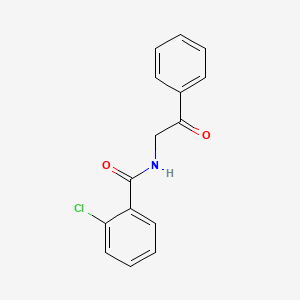
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
![methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)
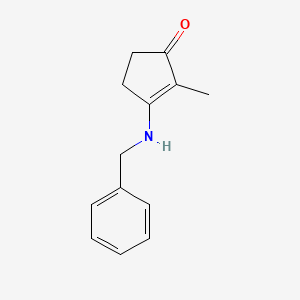
![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)